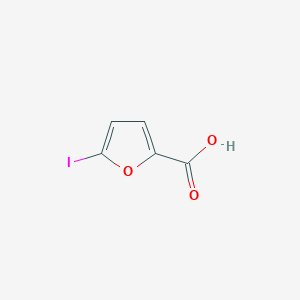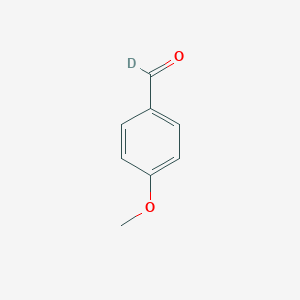
p-Anisaldehyde-|A-d1
Overview
Description
p-Anisaldehyde-|A-d1: This compound is widely used in various industries, including food, beverages, and pharmaceuticals, either as a final product or as an intermediate in other reactions . Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH3) and an aldehyde group (-CHO) at the para position, enhancing its electron-donating ability and stability .
Mechanism of Action
and consists of a benzene ring with a formyl group (-CHO) and a methoxy group (-OCH₃) attached . Here’s a breakdown of its mechanism of action:
- Affected Pathways : p-Anisaldehyde impacts spore growth, cell wall synthesis, cell membrane function, oxidative stress responses, and energy metabolism .
Biochemical Pathways
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Anisyl Alcohol: One common method involves the selective oxidation of p-anisyl alcohol using oxidizing agents like chromic acid or manganese dioxide in a controlled reaction environment.
Photocatalytic Synthesis: Another eco-friendly approach utilizes graphite-like carbon nitride photocatalysts under UV-LED irradiation to convert p-anisyl alcohol to p-anisaldehyde.
Methylation of p-Cresol: This method involves the methylation of p-cresol followed by oxidation to produce p-anisaldehyde.
Industrial Production Methods:
Oxidation of Anisole: Industrially, p-anisaldehyde is often produced by the oxidation of anisole using oxidizing agents like hydrogen peroxide, which minimizes hazardous waste and improves yield and purity.
Formaldehyde Reaction:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Anisaldehyde can undergo oxidation to form p-anisic acid.
Reduction: It can be reduced to p-anisyl alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, manganese dioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
p-Anisic Acid: Formed from the oxidation of p-anisaldehyde.
p-Anisyl Alcohol: Formed from the reduction of p-anisaldehyde.
Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry:
- p-Anisaldehyde is used as a precursor in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals .
Biology:
- It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine:
- p-Anisaldehyde is employed in the synthesis of antihistamines, antidepressants, and other medicinal agents .
Industry:
Comparison with Similar Compounds
Cinnamaldehyde: Similar in structure and function, cinnamaldehyde is known for its use in flavoring and medicinal applications.
Cuminaldehyde: Another structurally similar compound with anti-obesity and anti-hyperglycemic effects.
Tiglic Aldehyde: Identified as a new natural agonist of TRPA1, similar to p-anisaldehyde.
Uniqueness:
- p-Anisaldehyde is unique due to its distinctive anise-like fragrance and its broad spectrum of applications across various industries. Its stability and reactivity make it a valuable intermediate in synthetic pathways .
Properties
IUPAC Name |
deuterio-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-RAMDWTOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460063 | |
| Record name | p-Anisaldehyde-|A-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19486-71-6 | |
| Record name | p-Anisaldehyde-|A-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzaldehyde-a-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



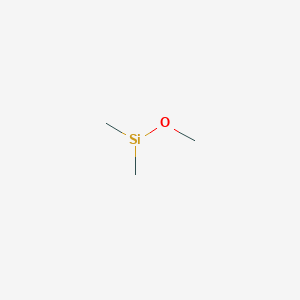
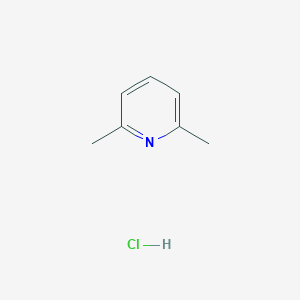

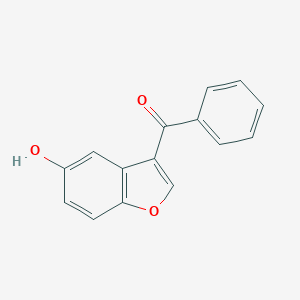
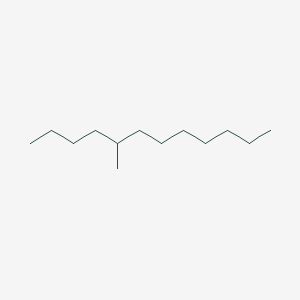

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)



